3-(2-氯-7-甲基喹啉-3-基)-1-(2,4-二甲基呋喃-3-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

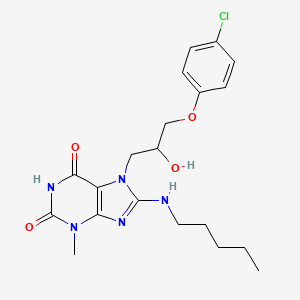

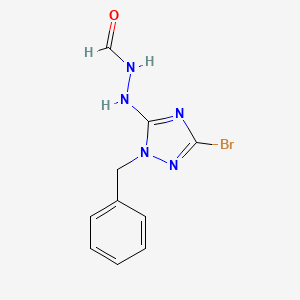

The compound of interest, 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one, is a heterocyclic chalcone derivative. Chalcones are known for their diverse biological activities, including antimicrobial and antileishmanial properties. The compound features a quinoline moiety substituted with chlorine and methyl groups, and a furan ring substituted with methyl groups, connected through a prop-2-en-1-one linker. This structure is related to various synthesized chalcones that have been characterized by spectroscopic techniques and screened for biological activities .

Synthesis Analysis

The synthesis of related chalcones typically involves the condensation of formylquinolines with diverse arylketones. For instance, a series of heterocyclic chalcones were synthesized by condensing formylquinolines with methyl arylketones, which could be analogous to the synthesis of the compound . Additionally, microwave-assisted synthesis has been employed for the rapid synthesis of similar quinoline-based chalcones, which suggests a potential method for synthesizing the compound of interest . A solvent-free method has also been developed for synthesizing related quinoline derivatives, indicating the possibility of environmentally friendly synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray crystallography, which provides detailed insights into the molecular conformation and intermolecular interactions . The crystal structure studies of similar compounds have revealed interactions such as C-H...O, C-C...Cl, and C-H...C, which could also be present in the compound of interest . Density functional theory (DFT) calculations, including molecular geometry and vibrational analysis, have been used to complement experimental data and provide a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related quinoline-based chalcones has not been explicitly detailed in the provided papers. However, the presence of the α,β-unsaturated carbonyl group in chalcones typically allows for reactions such as Michael addition, which has been utilized in the synthesis of novel quinoline derivatives . The reactivity of the compound of interest could be inferred from such studies, with potential for further functionalization or interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various spectroscopic techniques, including NMR, IR, and mass spectroscopy . Theoretical calculations, such as DFT, have been used to predict and confirm NMR chemical shifts and vibrational wavenumbers . The thermodynamic properties of similar molecules have also been explored using theoretical calculations, which could provide insights into the stability and reactivity of the compound of interest . The electronic absorption spectrum has been predicted for related compounds, which could be relevant for understanding the optical properties of the compound .

科学研究应用

Molecular Structure and Intermolecular Interactions

A study conducted by Rizvi et al. (2008) on novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline reveals the significance of molecular structure in drug development. The analysis of compounds closely related to "3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one" demonstrates the absence of classical hydrogen bonds but the presence of nonclassical C-H...O/N interactions. These interactions suggest a potential for designing molecules with specific binding capabilities, highlighting the compound's relevance in creating drugs with targeted actions.

Anti-inflammatory and Antibacterial Properties

Research by Alam et al. (2011) on quinoline attached-furan-2(3H)-ones, which share a structural similarity with the compound , points to significant anti-inflammatory and antibacterial properties. The study underlines the compound's ability to act against Staphylococcus aureus and Escherichia coli, with minimal ulcerogenicity compared to standards. This suggests the compound's utility in developing treatments with reduced gastrointestinal toxicity.

Pharmaceutical Profiles and Antitumor Potential

An investigation into antitumor polycyclic acridines by Cookson et al. (2005) explores compounds that destabilize telomeric integrity. The study's relevance to "3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one" lies in the structural analysis and the understanding of molecular dynamics critical for designing drugs targeting DNA structures in cancer therapy.

属性

IUPAC Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKBNUHFIIUMA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)